2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of 2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms and methoxypyridine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s fluorine atoms can enhance the biological activity and metabolic stability of pharmaceuticals.
Medicine: It is investigated for its potential use in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound’s unique properties make it suitable for use in materials science, including the development of advanced polymers and coatings
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The methoxypyridine group may also contribute to the compound’s overall pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid: Similar structure but with the methoxypyridine group at a different position.
2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid: Another isomer with the methoxypyridine group at a different position.
Uniqueness
2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of fluorine atoms enhances its stability and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H7F2NO3 |
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Molecular Weight |
203.14 g/mol |
IUPAC Name |
2,2-difluoro-2-(4-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-14-6-2-3-11-4-5(6)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
RHXDDQVOYYCEBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1)C(C(=O)O)(F)F |
Origin of Product |
United States |
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